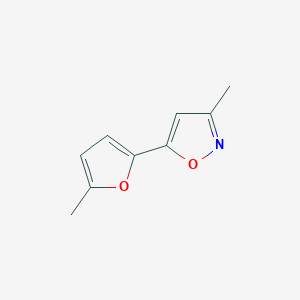

3-Methyl-5-(5-methyl-2-furyl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 3rd position and a 5-methyl-2-furyl group at the 5th position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(5-methyl-2-furyl)isoxazole can be achieved through several methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of 5-methyl-2-furaldehyde with nitroethane in the presence of a base such as potassium carbonate can lead to the formation of the desired isoxazole derivative . Another method involves the use of activated ketones, such as β-diketones or α-nitroketones, which react with primary nitro compounds to yield isoxazole derivatives .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to minimize costs and environmental impact. For example, the use of microwave-assisted reactions and solvent-free conditions has been explored to enhance the efficiency and yield of isoxazole synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(5-methyl-2-furyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Substitution: The isoxazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens, alkyl halides, Lewis acids.

Major Products:

Oxidation: Isoxazole oxides.

Reduction: Reduced isoxazole derivatives.

Substitution: Halogenated or alkylated isoxazoles.

Scientific Research Applications

3-Methyl-5-(5-methyl-2-furyl)isoxazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Isoxazoles are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(5-methyl-2-furyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a 5-methyl-2-furyl group.

5-Methylisoxazole: Lacks the 5-methyl-2-furyl group, making it less complex.

3,5-Dimethylisoxazole: Contains two methyl groups but lacks the 5-methyl-2-furyl group.

Uniqueness: 3-Methyl-5-(5-methyl-2-furyl)isoxazole is unique due to the presence of both a methyl group and a 5-methyl-2-furyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .

Biological Activity

3-Methyl-5-(5-methyl-2-furyl)isoxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological targets, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features an isoxazole ring with a methyl group at the 3-position and a 5-methyl-2-furyl substituent at the 5-position. This unique arrangement contributes to its distinct chemical behavior and biological activities. The isoxazole structure is known for its involvement in various biochemical interactions, which may influence the compound's pharmacological effects.

Research indicates that this compound interacts with several biological targets, which is crucial for understanding its mechanism of action. The compound's activity has been investigated in various contexts, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit antimicrobial properties. For example, certain isoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating a potential for use in treating infections .

- Anticancer Potential : Similar compounds have been explored for their anticancer properties, particularly against specific kinases involved in cancer progression. The structural similarities with other active compounds suggest that this compound may also exhibit similar activities .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes various isoxazole derivatives and their unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Methylisoxazole | Methyl group at position 3 | Known for neuroprotective effects |

| 4-Methylisoxazole | Methyl group at position 4 | Exhibits anti-inflammatory properties |

| 5-(Furan-2-yl)isoxazole | Furan substituent at position 5 | Antimicrobial activity |

| This compound | Methyl and furan substituents | Potential anticancer and antimicrobial activity |

This comparison highlights the significance of the specific furan substituent and methyl group positioning in influencing biological interactions.

Antimicrobial Activity

In a study examining various alkaloids, certain derivatives showed promising antimicrobial activity against strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged significantly among different derivatives, indicating that modifications to the isoxazole structure could enhance efficacy .

Anticancer Research

Recent investigations into quinazoline-isoxazole hybrids have revealed potent inhibitory effects against FLT3 kinase, a target in acute myeloid leukemia (AML). Although not directly involving this compound, these findings suggest that similar compounds could be developed for therapeutic applications in cancer treatment .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-methyl-5-(5-methylfuran-2-yl)-1,2-oxazole |

InChI |

InChI=1S/C9H9NO2/c1-6-5-9(12-10-6)8-4-3-7(2)11-8/h3-5H,1-2H3 |

InChI Key |

YTGZCWFKHILKPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=NO2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.